
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenylureido group, and a dimethylpyrimidinyl group attached to a benzenesulfonamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzyloxyphenyl Isocyanate: This intermediate is synthesized by reacting benzyloxyphenylamine with phosgene under controlled conditions.
Formation of Phenylureido Intermediate: The benzyloxyphenyl isocyanate is then reacted with an appropriate amine to form the phenylureido intermediate.
Coupling with Dimethylpyrimidinyl Benzenesulfonamide: The final step involves coupling the phenylureido intermediate with 4,6-dimethylpyrimidin-2-yl benzenesulfonamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of nitro groups would yield corresponding amines.
Aplicaciones Científicas De Investigación
4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzyloxy and phenylureido groups are likely involved in binding to active sites of enzymes or receptors, while the dimethylpyrimidinyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-(3-(4-(Methoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with a methoxy group instead of a benzyloxy group.
4-(3-(4-(Ethoxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: A compound with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 4-(3-(4-(Benzyloxy)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzyloxy group, in particular, may enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in scientific research and potential pharmaceutical development.
Propiedades
Fórmula molecular |
C26H25N5O4S |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C26H25N5O4S/c1-18-16-19(2)28-25(27-18)31-36(33,34)24-14-10-22(11-15-24)30-26(32)29-21-8-12-23(13-9-21)35-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3,(H,27,28,31)(H2,29,30,32) |
Clave InChI |
GCATZGBASKYPAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


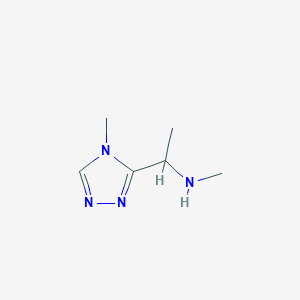
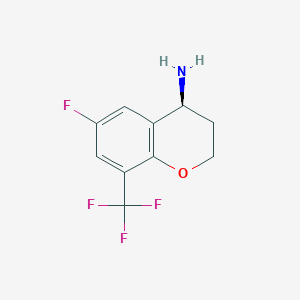
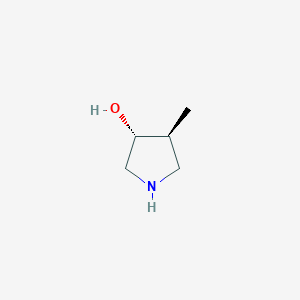
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
![6,8-Dichloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B15238558.png)
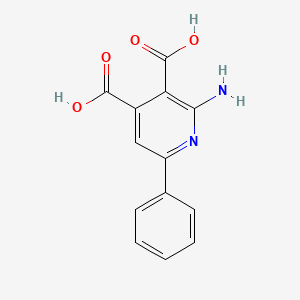
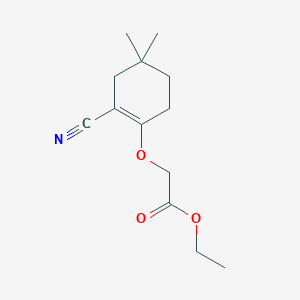
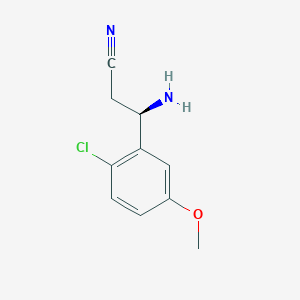
![4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15238599.png)
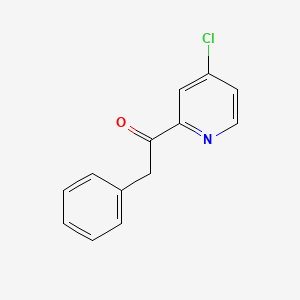
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)

![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
